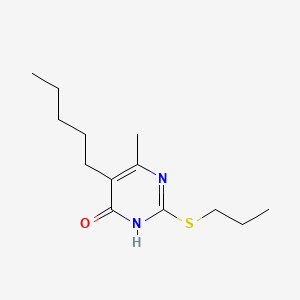![molecular formula C22H19BrN2O3S B13379925 (5Z)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(2,3-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B13379925.png)
(5Z)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(2,3-dimethylanilino)-1,3-thiazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[3-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-2-(2,3-dimethylanilino)-1,3-thiazol-4(5H)-one is a complex organic compound that features a thiazole ring, a brominated methoxybenzylidene moiety, and a dimethylanilino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-2-(2,3-dimethylanilino)-1,3-thiazol-4(5H)-one typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.
Bromination and Methoxylation: The benzylidene moiety is brominated and methoxylated using bromine and methanol, respectively.
Condensation Reaction: The final step involves the condensation of the brominated methoxybenzylidene intermediate with the thiazole derivative in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and propynyloxy groups.
Reduction: Reduction reactions can target the bromine atom, potentially leading to debromination.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products
Oxidation: Products may include aldehydes or carboxylic acids.
Reduction: Debrominated derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on the compound’s interaction with biological macromolecules and its potential as a lead compound for drug development.
Medicine
In medicinal chemistry, this compound could be investigated for its pharmacological properties. Its structural features suggest potential activity against various biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its incorporation into polymers or other materials could lead to the creation of advanced functional materials.
作用機序
The mechanism of action of 5-[3-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-2-(2,3-dimethylanilino)-1,3-thiazol-4(5H)-one is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The brominated methoxybenzylidene moiety may facilitate binding to hydrophobic pockets, while the thiazole ring could interact with metal ions or other cofactors. These interactions could modulate the activity of the target proteins, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
- 5-[3-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-2-(3,5-dimethylanilino)-1,3-thiazol-4(5H)-one
- 5-[3-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4(5H)-one
Uniqueness
The uniqueness of 5-[3-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-2-(2,3-dimethylanilino)-1,3-thiazol-4(5H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propynyloxy group, in particular, may enhance its reactivity and potential for further functionalization, setting it apart from similar compounds.
特性
分子式 |
C22H19BrN2O3S |
|---|---|
分子量 |
471.4 g/mol |
IUPAC名 |
(5Z)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(2,3-dimethylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H19BrN2O3S/c1-5-9-28-20-16(23)10-15(11-18(20)27-4)12-19-21(26)25-22(29-19)24-17-8-6-7-13(2)14(17)3/h1,6-8,10-12H,9H2,2-4H3,(H,24,25,26)/b19-12- |
InChIキー |
PSCKDKPCPJFAFK-UNOMPAQXSA-N |
異性体SMILES |
CC1=C(C(=CC=C1)N=C2NC(=O)/C(=C/C3=CC(=C(C(=C3)Br)OCC#C)OC)/S2)C |
正規SMILES |
CC1=C(C(=CC=C1)N=C2NC(=O)C(=CC3=CC(=C(C(=C3)Br)OCC#C)OC)S2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B13379843.png)
![Ethyl 2-(benzoylamino)-5-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B13379858.png)
![2-({4-allyl-5-[(4-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(3,5-dibromo-2-hydroxybenzylidene)propanohydrazide](/img/structure/B13379863.png)
![6-[5-bromo-2-[[(Z)-(3-methyl-1-naphthalen-2-yl-5-oxopyrazol-4-ylidene)methyl]amino]phenyl]-3-prop-2-enylsulfanyl-2H-1,2,4-triazin-5-one](/img/structure/B13379871.png)
![ethyl 2-anilino-5-({1-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B13379876.png)
![Ethyl 2-[(2-chlorobenzoyl)amino]-5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B13379890.png)
![(5Z)-2-(4-chloro-2-methylanilino)-5-[(2-methyl-1-prop-2-enylindol-3-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13379895.png)
![1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B13379899.png)
![Ethyl 5-[5-bromo-2-(2-propynyloxy)benzylidene]-2-[(2-chlorobenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B13379916.png)
![2-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-5-pentyl-1H-pyrimidin-4-one](/img/structure/B13379917.png)

![ethyl 2-anilino-4-oxo-5-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}methylene)-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B13379932.png)
![(5Z)-5-[(5-chloro-2,3-dimethoxyphenyl)methylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4-one](/img/structure/B13379936.png)
![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B13379942.png)
